O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride
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Overview
Description
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2ClH and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the biological system involved. The hydroxylamine group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride include:
- O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine
- N-Hydroxy-2-pyridinecarboxamide
- 2-Pyridylhydroxylamine
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the dihydrochloride salt form. This configuration enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
O-[(1S)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDITIJOHGTGM-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)ON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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